2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
2,5-Dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound. It features a thiophene ring with dichloro and carboxamide functional groups, an ethyl linkage, and a fused benzo-triazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple synthetic steps:
Thiophene Modification: Chlorination of thiophene at positions 2 and 5.
Carboxamide Formation: Introduction of the carboxamide group through amide coupling reactions.
Triazine Ring Formation: Formation of the benzo-1,2,3-triazine structure through cyclization reactions.
Final Assembly: Linking the triazine moiety to the thiophene-carboxamide via an ethyl bridge.
Industrial Production Methods: The industrial production involves the same synthetic steps but on a larger scale with optimized conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed for efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Possible reduction reactions include the reduction of the carboxamide to an amine.
Substitution: Both the dichloro groups on the thiophene and the triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines under mild to moderate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones on the thiophene ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted thiophene and triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for more complex molecules in organic synthesis. Biology: It shows potential as a biochemical probe due to its functional groups. Medicine: Preliminary studies suggest its utility in drug design, particularly for targeting specific enzymes or receptors. Industry: Utilized in the development of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The compound’s effects are mediated by its ability to interact with molecular targets such as enzymes and receptors. The thiophene ring’s electron-rich structure allows it to participate in π-π interactions and hydrogen bonding, while the triazine moiety can form coordination complexes with metal ions, impacting biological pathways and enzyme activities.
Comparison with Similar Compounds
2,5-Dichlorothiophene: Simplified version without the carboxamide and triazine groups.
Benzo-1,2,3-triazine: Base structure without the thiophene linkage.
Uniqueness: This compound’s unique combination of the thiophene and triazine rings linked through an ethyl chain and modified with carboxamide and dichloro groups imparts distinct electronic properties and reactivity, setting it apart from simpler analogs.
This unique structure and reactivity profile make 2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide a valuable compound for various scientific applications and research endeavors.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-11-7-9(12(16)23-11)13(21)17-5-6-20-14(22)8-3-1-2-4-10(8)18-19-20/h1-4,7H,5-6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTQPFMBGUSJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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